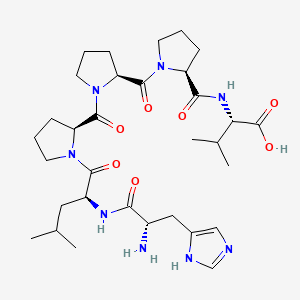

Ácido etacrínico dímero

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis .Molecular Structure Analysis

This involves examining the molecular structure of the compound, including the types and arrangement of bonds, the presence of functional groups, and the overall shape of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and stability .Aplicaciones Científicas De Investigación

- Los investigadores han explorado ECA solo y en combinación con adyuvantes para el tratamiento del cáncer .

- La modulación de los canales iónicos podría tener implicaciones para varios procesos fisiológicos, incluida la progresión del cáncer .

- Al modular el glutatión, ECA puede afectar el estrés oxidativo y las respuestas celulares, lo que podría influir en el desarrollo del cáncer .

- Se ha investigado ECA por sus efectos en la señalización Wnt, lo que podría tener implicaciones para la terapia contra el cáncer .

- Comprender cómo las neuronas contribuyen a la progresión del cáncer puede conducir a nuevas estrategias terapéuticas .

Agente anticancerígeno

Modulación del canal iónico

Regulación del glutatión

Modulación de la vía de señalización Wnt

Contribución neuronal al cáncer

Mejora de la biodisponibilidad

En resumen, el ácido etacrínico dímero es prometedor como agente anticancerígeno, y sus efectos multifacéticos en los procesos relacionados con el cáncer lo convierten en un tema de investigación intrigante. Se necesitan más estudios para explorar completamente su potencial y optimizar su uso en el tratamiento del cáncer . 🌟

Mecanismo De Acción

Target of Action

The primary target of Ethacrynic acid is the sodium-potassium-chloride cotransporter (NKCC2) . This transporter is present in the thick ascending limb of Henle in the kidneys .

Mode of Action

Ethacrynic acid inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, leading to increased urinary output and reduction in extracellular fluid .

Biochemical Pathways

By inhibiting the NKCC2 transporter, Ethacrynic acid disrupts the reabsorption of sodium, potassium, and chloride ions in the kidneys . This disruption affects the concentration gradient necessary for the reabsorption of water, leading to increased water excretion . The overall effect is a decrease in blood volume, which can help alleviate conditions like edema and hypertension .

Pharmacokinetics

The urinary output resulting from Ethacrynic acid administration is usually dose-dependent and related to the magnitude of fluid accumulation .

Result of Action

The primary result of Ethacrynic acid’s action is a significant increase in urine production, leading to a decrease in blood volume and blood pressure . This can be beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .

Action Environment

The efficacy and stability of Ethacrynic acid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be reduced in alkaline urine, as it is less soluble in this environment . Additionally, certain health conditions, such as liver disease, can affect the drug’s metabolism and thereby its effectiveness . Despite these challenges, Ethacrynic acid has shown potential as an anticancer agent, regulating processes such as proliferation, apoptosis, migration, and invasion .

Safety and Hazards

Propiedades

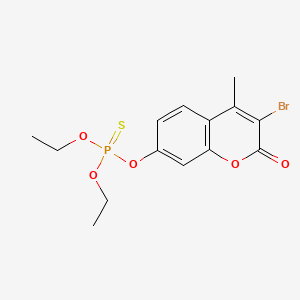

IUPAC Name |

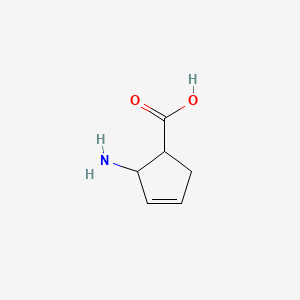

2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYPMBZGOORDNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25355-92-4 |

Source

|

| Record name | Ethacrynic acid dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025355924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHACRYNIC ACID DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8HAY293UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)

![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)

![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)

![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/no-structure.png)